5-Bromo-8-methylquinoxaline
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Overview
Description
5-Bromo-8-methylquinoxaline is a heterocyclic aromatic compound with the molecular formula C9H7BrN2. It is a derivative of quinoxaline, featuring a bromine atom at the 5th position and a methyl group at the 8th position on the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methylquinoxaline typically involves the bromination of 5-methylquinoxaline. One common method includes the reaction of 5-methylquinoxaline with 1-bromopyrrolidine-2,5-dione in acetonitrile at 60°C for 16 hours . This method ensures the selective bromination at the 5th position.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of efficient brominating agents and solvents that can be easily recovered and reused is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-8-methylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Typical reagents include boronic acids or esters, with palladium catalysts under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted quinoxalines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the quinoxaline ring with another aromatic ring.
Scientific Research Applications
5-Bromo-8-methylquinoxaline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and other bioactive compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methylquinoxaline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the quinoxaline ring structure allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
5-Bromo-8-methylquinoline: Similar in structure but with a quinoline ring instead of a quinoxaline ring.
5-Bromoquinoxaline: Lacks the methyl group at the 8th position.
Uniqueness: 5-Bromo-8-methylquinoxaline is unique due to the presence of both a bromine atom and a methyl group on the quinoxaline ring. This combination provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-bromo-8-methylquinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7(10)9-8(6)11-4-5-12-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHKKOSICBRFOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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